1-bromo-2-naphthyl 1-azepanecarboxylate
Description
1-Bromo-2-naphthyl 1-azepanecarboxylate is a brominated naphthyl ester derivative of 1-azepanecarboxylic acid. The compound features a seven-membered azepane ring fused to a carboxylate ester group, with a bromine substituent on the 2-position of the naphthalene moiety. This structure confers unique physicochemical properties, such as enhanced aromaticity from the naphthyl group and conformational flexibility from the azepane ring.
Properties
IUPAC Name |
(1-bromonaphthalen-2-yl) azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-16-14-8-4-3-7-13(14)9-10-15(16)21-17(20)19-11-5-1-2-6-12-19/h3-4,7-10H,1-2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJBOBIRZRRFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: 2-Bromo-N-Methyl-N-Phenyl-1-Cyclohexene-1-Carboxamide
Key Differences :
- Core Structure : The cyclohexene ring in 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide () is six-membered and unsaturated, whereas 1-bromo-2-naphthyl 1-azepanecarboxylate incorporates a fully aromatic naphthyl group and a saturated azepane ring.
- Substituents : The former has a methyl-phenyl carboxamide group, while the latter features an azepane carboxylate ester.
- Physical Properties :
- Melting Point : 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide exhibits a melting point of 102–103.5°C , whereas the naphthyl derivative likely has a higher melting point due to increased aromatic stacking.
- Solubility : The naphthyl group may reduce solubility in polar solvents compared to the cyclohexene analog.
Synthetic Parallels : Both compounds utilize brominated intermediates, but the azepanecarboxylate requires esterification with a bulky naphthol, complicating steric control .
Structural Analog: tert-Butyl 2-(Aminomethyl)-1-Azepanecarboxylate Hydrochloride
Key Differences :
- Functional Groups : The tert-butyl group in this analog () serves as a protective group for the amine, whereas the bromonaphthyl group in the target compound may act as a leaving group or electron-withdrawing substituent.
- Reactivity : The tert-butyl derivative is tailored for amine protection in peptide synthesis, while the bromonaphthyl ester could participate in nucleophilic aromatic substitution or cross-coupling reactions.
Data Tables
Table 1: Comparative Physicochemical Properties
Research Implications
- Pharmaceutical Applications : The bromonaphthyl group’s aromaticity may enhance binding to hydrophobic protein pockets, making the compound a candidate for kinase inhibitors.
- Material Science : The azepane ring’s flexibility could improve polymer plasticity compared to rigid cyclohexane analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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